雌二醇3-苯甲酸酯

描述

Alpha-Estradiol 3-benzoate, an ester derivative of the main estrogen hormone estradiol, has been a subject of interest in various scientific studies. It is known for its potential applications in polymer-drug conjugates and its interactions with biological systems.

Synthesis Analysis

The synthesis of alpha-Estradiol 3-benzoate involves its chemical modification and binding to polymers. For example, Zovko et al. (2004) described the synthesis of a polymer-estradiol conjugate where alpha-Estradiol 3-benzoate was converted to estradiol-3-benzoate-17-(benzotriazole-1-carboxylate) and then reacted with poly(alpha,beta-(N-2-hydroxyethyl-DL-aspartamide))-poly(alpha,beta-(N-2-aminoethyl-DL-aspartamide)) copolymer (PAHA) (Zovko et al., 2004).

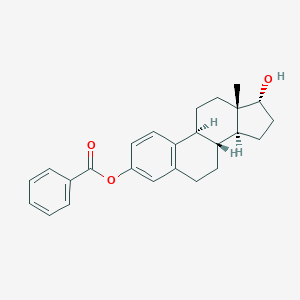

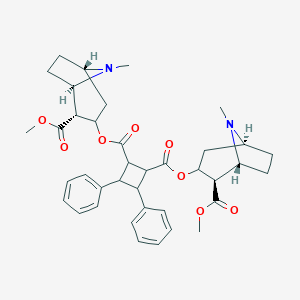

Molecular Structure Analysis

The molecular structure of alpha-Estradiol 3-benzoate is characterized by the presence of a benzyl ester at the C-3 position. Its structure allows for specific interactions with estrogen receptors, though with a reduced binding affinity compared to estradiol (Definitions, 2020).

科学研究应用

雌激素受体α信号传导的调节

雌二醇3-苯甲酸酯 (E2) 影响生殖和非生殖组织,对不同剂量 E2 的敏感性在不同组织之间存在差异 . 膜雌激素受体α (mERα) 信号传导在介导 E2 效应方面发挥组织特异性作用 . mERα 信号传导的缺失降低了非生殖组织和子宫对生理 E2 治疗的敏感性 .

抗乙型肝炎病毒 (HBV) 药物

雌二醇3-苯甲酸酯已被确定为一种新型抗 HBx 药物 . 它以剂量依赖性方式显着降低了 HBeAg、HBsAg、HBV pgRNA 和 HBV DNA 的产生,表明它可能是一种抗 HBV 药物 .

HBx 蛋白的抑制剂

雌二醇3-苯甲酸酯抑制 HBx 蛋白以及 HBV 转录和复制 . 这表明它可能作为一种新型抗 HBV 分子化合物,用于研究 HBV 感染的新治疗策略 .

对卵泡刺激素 (FSH) 分泌的影响

雌二醇3-苯甲酸酯已被用于研究其对卵泡刺激素 (FSH) 分泌的影响 .

优势卵泡 (DF) 生长

研究还集中在雌二醇3-苯甲酸酯对优势卵泡 (DF) 生长的影响 .

17β-雌二醇的前药

作用机制

Target of Action

Alpha-Estradiol 3-Benzoate, also known as Estradiol Benzoate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol Benzoate are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol Benzoate enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This interaction triggers a series of cellular responses, including the modulation of protein synthesis and the alteration of cellular function .

Biochemical Pathways

The activation of the WNT2/β-catenin pathway and the upregulation of Frizzled 3 (FZD3) are strongly correlated to the deficiency of estrogen . The WNT signaling pathway regulates a wide range of biological phenomena in animals during development and adulthood .

Pharmacokinetics

Estradiol Benzoate is commonly synthesized as a pro-drug ester for oral or intramuscular (IM) administration . Due to its low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . A 10 mg dose of estradiol benzoate in emulsion by intramuscular injection is said to have a duration of about 2 to 3 weeks .

Result of Action

The downstream effects of Estradiol Benzoate in the body are similar to those of Estradiol due to its binding to the Estrogen Receptor . These effects include the modulation of various biological functionalities throughout the human life cycle . For instance, it plays significant roles in the female reproductive system, and the normal synthesis and secretion of estrogen are crucial in maintaining the function of tissues and organs .

安全和危害

未来方向

Research suggests that membrane estrogen receptor α signaling modulates the sensitivity to estradiol treatment in a dose- and tissue-dependent manner . This could have implications for the use of alpha-Estradiol 3-benzoate and other estradiol derivatives in hormone replacement therapy and other medical applications .

生化分析

Biochemical Properties

Alpha-Estradiol 3-Benzoate has been identified as an inhibitor of HBx, a protein that plays a significant role in the hepatitis B virus (HBV) life cycle and in hepatocyte proliferation and carcinogenesis . The compound interacts with HBx, reducing the production of HBeAg, HBsAg, HBV pgRNA, and HBV DNA in a dose-dependent manner .

Cellular Effects

The effects of Alpha-Estradiol 3-Benzoate on cells are diverse and significant. For instance, it has been found to markedly reduce the production of key components of the hepatitis B virus in HepG2 cells . This suggests that Alpha-Estradiol 3-Benzoate could potentially be used as an anti-HBV agent .

Molecular Mechanism

At the molecular level, Alpha-Estradiol 3-Benzoate exerts its effects through binding interactions with biomolecules such as HBx . Docking model results revealed that Alpha-Estradiol 3-Benzoate binds to HBx at TRP87 and TRP107 . This binding interaction inhibits the HBx protein and HBV transcription and replication .

Temporal Effects in Laboratory Settings

Its ability to reduce the production of key components of the hepatitis B virus in a dose-dependent manner suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Alpha-Estradiol 3-Benzoate in animal models are limited, research on estradiol benzoate, a closely related compound, has shown that its effects vary with different dosages . For instance, medium-dose treatment increased uterus weight and bone mass and decreased thymus and gonadal fat weights .

Metabolic Pathways

Given its interactions with HBx, it is likely that it plays a role in the metabolic pathways associated with the hepatitis B virus .

Transport and Distribution

Given its molecular interactions with HBx, it is likely that it is transported to sites where HBx is present .

Subcellular Localization

Given its interactions with HBx, it is likely that it localizes to the same subcellular compartments as HBx .

属性

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858951 | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6045-53-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 3-benzoate, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6045-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006045530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17α-diol 3-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESTRADIOL 3-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB090UC9W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)